2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-2,11H,3-6H2 |
InChI Key |
GZADRBHFCRKSCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed [2+2+2] Cycloaddition
A rhodium-catalyzed approach leverages allyl carbonates and benzimidates to construct the isoquinoline core. In a representative procedure, ethyl benzimidate (0.2 mmol) and allyl methyl carbonate (5.0 equiv.) react with [Cp*RhCl2]2 (5 mol%) and Cu(acac)2 (1 equiv.) in dichloroethane at 85°C for 1 hour, yielding 75% of the intermediate isoquinoline. Subsequent acid hydrolysis (12 M HCl, 100°C, 12 h) and cyclization with POCl3 (100°C, 2 h) install the dioxolo moiety, though yields for the final step require optimization.
Key Conditions
- Catalysts: [Cp*RhCl2]2, Cu(acac)2
- Solvent: Dichloroethane
- Temperature: 85–100°C
- Yield Range: 70–75% (initial cyclization)
Acid-Mediated Bischler–Napieralski Cyclization
Cyclodehydration of N-Formyl Precursors
The Bischler–Napieralski reaction remains a cornerstone for isoquinoline synthesis. N-Formyl-2-phenyl-acetamides undergo cyclodehydration in concentrated H2SO4 at 0–60°C for 1–48 hours, forming the isoquinoline skeleton. For dioxolo derivatives, pre-functionalized substrates with adjacent diol groups (e.g., 3,4-dihydroxybenzylamines) are cyclized under acidic conditions to install the 1,3-dioxole ring. Post-cyclization reduction (NaBH4, MeOH, 0–20°C, 18 h) saturates the heterocycle, achieving 67% yield for tetrahydro analogs.
Optimization Insights
- Cyclodehydration Agents: H2SO4, POCl3, or polyphosphoric acid
- Reduction: NaBH4 in methanol
- Critical Step: Protecting group strategy for diol moieties to prevent side reactions
Reductive Amination and Hydrogenation
Nitro Group Reduction
8-Nitro-2H-dioxolo[4,5-g]isoquinolin-7(6H)-one (PubChem CID: 14075584) undergoes catalytic hydrogenation (H2, Pd/C, 25°C) to yield the corresponding amine, which is further alkylated or reduced to access the tetrahydro scaffold. This method is limited by the availability of nitro precursors but offers regioselectivity advantages.
Typical Protocol
- Substrate: 8-Nitro-dioxolo-isoquinolinone
- Catalyst: 10% Pd/C
- Solvent: Ethanol or ethyl acetate
- Pressure: 1 atm H2
- Yield: 85–91%
Multi-Component Ugi-Schlittler–Müller Reaction
One-Pot Assembly
A nano-chemistry approach utilizes Ugi four-component reactions (3,5-dimethoxybenzylamine, 2,2-dimethoxyacetaldehyde, benzoic acid, phenylethyl isocyanide) in methanol, followed by HCl/dioxane-mediated cyclization (37% HCl, 1:1 v/v, 12 h). This method generates diverse isoquinolines with an 80% success rate across 384 combinations, though adaptations for dioxolo rings require diol-containing aldehydes.
Advantages
- High-throughput compatibility
- Modular substrate scope
Chemical Reactions Analysis
Types of Reactions
2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development in medicinal applications.
Antidiabetic Properties
Research indicates that derivatives of isoquinoline compounds can enhance insulin sensitivity and exhibit antidiabetic effects. For instance:
- Mechanism of Action : These compounds may inhibit enzymes involved in glucose metabolism, leading to improved insulin sensitivity and reduced blood glucose levels in animal models.
- Case Study : A study demonstrated that related compounds improved glucose uptake in muscle cells significantly.
Anti-inflammatory Effects
The structure of 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline suggests potential anti-inflammatory properties:
- In Vitro Studies : Experiments have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages.
- Therapeutic Implications : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Anticancer Activity
The potential anticancer properties of isoquinoline derivatives are well-documented:
- Inhibition of Cell Proliferation : In vitro assays indicate that this compound can inhibit pathways involved in cell proliferation.
- Case Studies : Research has shown that similar compounds demonstrated significant anticancer activity in various cancer cell lines .
Synthesis and Pharmacological Evaluation
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The following table summarizes key synthesis pathways and their outcomes:
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of this compound:
- Anticonvulsant Activity : Research involving animal models has shown that isoquinoline derivatives exhibit anticonvulsant properties with varying efficacy depending on structural modifications .
- Structural Analysis : Crystal structure analysis has provided insights into molecular interactions which could inform future drug design efforts aimed at enhancing biological activity.
Mechanism of Action
The mechanism of action of 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Isoquinoline Alkaloids with Varied Dioxolane Ring Positions
- Key Difference: The dioxolane ring is fused at the [4,5-g] position instead of [4,5-f], altering electronic distribution and biological interactions. This compound exhibits antiviral activity against HSV by binding glycoprotein gD . Molecular Weight: Higher (~349 Da) due to the benzofuran substituent.
- 1,3-Dioxolo[4,5-h]isoquinoline Derivatives: Example: Anhalonine (CAS: 519-04-0), a 4-methoxy-9-methyl derivative. Key Difference: The dioxolane ring is fused at [4,5-h], and the addition of methoxy and methyl groups increases molecular weight (221.25 Da) and LogP (~2.0 estimated). This compound is associated with CNS activity .
Methoxy/Methyl-Substituted Analogues
- Hydrocotarnine (CAS: 550-10-7): Structure: 4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. Key Difference: Methoxy and methyl groups at positions 4 and 6 enhance metabolic stability. Used as a reference standard in pharmacokinetic studies .
- 9-Benzyl-4-methoxy-6,7-dihydro-[1,3]dioxolo[4,5-h]isoquinoline: Molecular Weight: 295.34 Da (C₁₈H₁₇NO₃).
Structural and Functional Analysis Table
Key Research Findings
- Antiviral Activity : The [4,5-g] derivative with a benzofuran moiety shows HSV inhibition via glycoprotein gD binding, though the [4,5-f] parent compound lacks reported antiviral data .
- Synthetic Accessibility : Alkyl-substituted derivatives (e.g., 8-butyl) are synthesized efficiently via boronic ester chemistry, enabling drug discovery pipelines .
- Natural vs. Synthetic : Natural derivatives (e.g., from Coptis chinensis) often lack complex substituents, while synthetic variants introduce functional groups to optimize LogP and bioavailability .
Biological Activity
2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies that highlight its potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound features a dioxole ring fused with an isoquinoline moiety. This unique structure is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| CAS Number | 1783974-74-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) values were recorded at:
- Staphylococcus aureus : MIC = 32 µg/mL
- Enterococcus faecalis : MIC = 64 µg/mL
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
In cytotoxicity assays against human cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer), the compound showed moderate cytotoxic effects.
- IC50 Values :
- A2780 : IC50 = 25 µM
- MCF-7 : IC50 = 30 µM
These results indicate that while the compound possesses some cytotoxic potential, further modifications may be needed to enhance its efficacy.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a scavenging effect with an IC50 value of approximately 50 µg/mL. This suggests potential applications in preventing oxidative stress-related diseases.
Study on Antimicrobial Efficacy
A comprehensive study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives of isoquinoline compounds. The study found that modifications to the dioxolo structure enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Cytotoxicity Assessment
In another research article focusing on natural products from Madagascar's rainforest flora, several alkaloids were tested for their cytotoxic properties against different cancer cell lines. Among them was a derivative of this compound which showed promising results in inhibiting cell growth .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline and its derivatives?
The synthesis typically involves cyclization reactions using alkenyl boronic esters as intermediates. For example, 8-butyl and 8-(cyclohexylmethyl) derivatives were synthesized via palladium-catalyzed cross-coupling followed by acid-mediated cyclization, achieving >80% yields. Structural confirmation was performed using ¹H/¹³C NMR and HRMS . Reaction optimization (e.g., solvent choice, catalyst loading) is critical for reproducibility.
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?
A combination of ¹H/¹³C NMR (for proton/carbon assignments), HRMS (for molecular formula verification), and IR spectroscopy (functional group analysis) is essential. X-ray crystallography provides definitive structural proof when crystalline samples are available, while UV-Vis spectroscopy identifies conjugation patterns .
Q. What are the key structural features influencing the compound's physicochemical properties?
The fused [1,3]dioxolane ring creates a rigid bicyclic system, leading to distinct NMR splitting patterns due to restricted rotation. The zwitterionic form (evident in pH-dependent UV spectral changes) enhances aqueous solubility compared to non-hydroxylated analogs .
Q. What biological screening approaches evaluate pesticidal activity reported in patent literature?
Follow OECD guidelines: (1) in vitro acetylcholinesterase inhibition assays (Ellman’s method), (2) whole-organism bioassays against model pests (e.g., Spodoptera frugiperda), and (3) molecular docking studies targeting insect GABA receptors. Systematic variation of C-8 substituents establishes structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ¹H NMR chemical shifts for C-7 substituted derivatives?
Variations (Δδ up to 0.3 ppm) may arise from solvent effects, aggregation, or impurities. Standardize deuterated solvents and perform spiking experiments with authentic standards. Use 2D NMR (COSY, NOESY) to differentiate regioisomers and variable-temperature studies to detect dynamic processes .
Q. What strategies improve regioselectivity in electrophilic substitution of the [1,3]dioxolo-isoquinoline core?
Q. How can mechanistic studies differentiate radical vs. ionic pathways in photoinduced degradation?
Radical trapping experiments (e.g., TEMPO with ESR spectroscopy) detect radical intermediates. Kinetic isotope effects (KIE > 2) support hydrogen abstraction, while Hammett plots of substituted derivatives reveal charge development in transition states .
Q. What computational methods predict electronic properties of substituted derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, validated experimentally through Hammett σ constants and kinetic studies .
Methodological Tables
| Synthetic Optimization | Impact on Yield |
|---|---|
| Catalyst loading (Pd(OAc)₂) | 0.5 mol% → 82% yield |
| Solvent (Toluene vs. DMF) | ΔYield = +15% |
| Reaction time (24h vs. 48h) | ΔPurity = +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
